molecular formula C12H8ClF3IN3O B11073968 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Cat. No.: B11073968
M. Wt: 429.56 g/mol
InChI Key: KKKXMWYGNRPYFG-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a complex organic compound characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, and an iodinated pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Introduction of the iodine atom: The pyrazole ring can be iodinated using iodine and a suitable oxidizing agent.

    Formation of the acetamide linkage: This involves the reaction of the iodinated pyrazole with 2-chloro-5-(trifluoromethyl)phenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chlorine and iodine atoms can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

    Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological research: The compound can be used to study the effects of specific chemical modifications on biological activity, providing insights into structure-activity relationships.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate interactions with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the iodinated pyrazole ring. This combination of functional groups can impart unique chemical and biological properties, such as enhanced binding affinity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8ClF3IN3O

Molecular Weight

429.56 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodopyrazol-1-yl)acetamide

InChI

InChI=1S/C12H8ClF3IN3O/c13-9-2-1-7(12(14,15)16)3-10(9)19-11(21)6-20-5-8(17)4-18-20/h1-5H,6H2,(H,19,21)

InChI Key

KKKXMWYGNRPYFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)I)Cl

Origin of Product

United States

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